molecular formula C17H14FN3O3S B3006141 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923147-49-3

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3006141
CAS No.: 923147-49-3
M. Wt: 359.38
InChI Key: MKSXIPTWDOERHW-UHFFFAOYSA-N
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Description

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study highlights the synthesis and investigation of a thiazole-based heterocyclic amide, closely related to the specified compound, for its antimicrobial activity. The compound exhibited significant activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. The study emphasizes the compound's potential for further pharmacological and medical applications due to its antimicrobial properties Şukriye Çakmak et al., 2022.

Influenza A Virus Inhibition

Research on furan-carboxamide derivatives has identified a novel series of compounds as potent inhibitors of the H5N1 influenza A virus. Systematic structure-activity relationship studies revealed the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity. This discovery opens avenues for developing new antiviral agents based on furan-carboxamide scaffolds Yu Yongshi et al., 2017.

Antituberculosis Activity

Another application involves the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the given chemical. These compounds were evaluated for their antituberculosis activity and cytotoxicity, with some showing promising results against Mycobacterium tuberculosis. The study supports the potential use of these compounds in developing new antituberculosis therapies V. U. Jeankumar et al., 2013.

Cancer Cell Line Inhibition

Further research into benzo[d]thiazole-2-carboxamide derivatives has identified compounds with cytotoxic activity against various cancer cell lines, indicating potential as epidermal growth factor receptor (EGFR) inhibitors. This study suggests the viability of these compounds in cancer treatment, particularly for cancers with high EGFR expression Lan Zhang et al., 2017.

Mechanism of Action

The compound was evaluated for its anticancer activity using the (3- (4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium (MTT) assay method . The molecular docking study was performed for representative compounds against two targets, epidermal growth factor receptor (EGFR) and tubulin in colchicine binding site to assess their binding affinities .

Future Directions

The compound showed considerable anticancer activity, with nanomolar or sub nanomolar half maximal inhibitory concentration (IC50) values against tumor cells . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment .

Properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSXIPTWDOERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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